dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as Buparvaquone, is a synthetic compound that belongs to the class of antiprotozoal drugs. It is used to treat a variety of parasitic infections in both animals and humans. Buparvaquone is a potent inhibitor of the mitochondrial respiratory chain, which is essential for the survival of many protozoan parasites.
Mechanism of Action
Buparvaquone exerts its antiprotozoal activity by inhibiting the mitochondrial respiratory chain, which is essential for the survival of many protozoan parasites. It specifically targets the cytochrome bc1 complex, which is involved in the transfer of electrons from ubiquinol to cytochrome c. This leads to a disruption of the electron transport chain, resulting in the accumulation of reactive oxygen species and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
Buparvaquone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of fungi and bacteria. In addition, Buparvaquone has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of Buparvaquone is its potent antiprotozoal activity against a variety of parasites. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the major limitations of Buparvaquone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of Buparvaquone. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of new targets for Buparvaquone, which could expand its potential therapeutic applications. Finally, there is a need for further studies to investigate the safety and efficacy of Buparvaquone in humans, which could lead to its approval as a new therapeutic agent.
Scientific Research Applications
Buparvaquone has been extensively studied for its antiprotozoal activity against a variety of parasites, including Theileria annulata, Babesia bovis, and Trypanosoma brucei. It has also been investigated for its potential use in the treatment of cancer and as an anti-inflammatory agent. In addition, Buparvaquone has been shown to have antifungal and antibacterial properties.
properties
IUPAC Name |
dimethyl 4-(2-butoxyphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-7-12-27-18-11-9-8-10-15(18)19-16(20(23)25-3)13-22(6-2)14-17(19)21(24)26-4/h8-11,13-14,19H,5-7,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMHORUIXJUSPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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